2-Aminopyrimidine-5-sulfonamide

Vue d'ensemble

Description

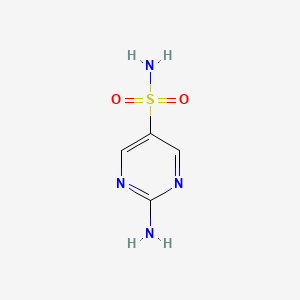

2-Aminopyrimidine-5-sulfonamide is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.

Mécanisme D'action

Target of Action

2-Aminopyrimidine-5-sulfonamide is a derivative of 2-aminopyrimidine, which has been reported to exhibit significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

The major mechanism of action involves the upregulation of p-53 expression and downregulation of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in the destruction of cancer cells .

Biochemical Pathways

It is known that the degradation of sulfonamides, including this compound, involves enzymatic reactions encoded bysad genes . The accumulation of 2-aminopyrimidine is observed during this degradation process .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its antitrypanosomal and antiplasmodial activities . Some of the compounds exhibit quite good antitrypanosomal activity, while others show excellent antiplasmodial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation performance of sulfonamides is largely associated with the number of sadA gene copies and also relies on its genotype . Moreover, the background nutrient conditions can influence the biotransformation rates of sulfonamides .

Analyse Biochimique

Biochemical Properties

2-Aminopyrimidine-5-sulfonamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various chemical transformations, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of 2-aminopyrimidine have exhibited antitrypanosomal and antiplasmodial activities, indicating their potential effects on cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific derivative of 2-aminopyrimidine and the biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . While specific data on this compound is limited, studies on related 2-aminopyrimidine derivatives have shown that they can exhibit different effects at different doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways involved can depend on the biological context and the specific derivative of 2-aminopyrimidine.

Transport and Distribution

The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific details on the subcellular localization of this compound are currently limited.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopyrimidine-5-sulfonamide typically involves multi-step reactions starting from acyclic precursors. One common method includes the following steps:

Ring Closure: Starting materials such as benzylidene acetones and ammonium thiocyanates undergo cyclization to form the pyrimidine ring.

Aromatization: The intermediate is then aromatized to stabilize the ring structure.

S-Methylation: Introduction of a methyl group to the sulfur atom.

Oxidation: The methylsulfonyl compound is oxidized to form the sulfonamide group.

Formation of Guanidines: The final step involves the reaction with suitable amines to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound often utilize cost-effective and scalable processes. For instance, the use of N,N-dimethylformamide, phosphorus trichloride, and acetal as starting materials, followed by a pressurized reaction with guanidine nitrate under catalytic conditions, is a common approach. This method is advantageous due to its mild reaction conditions, high yield, and suitability for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminopyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion of the sulfonamide group to sulfonic acid derivatives.

Reduction: Reduction of the sulfonamide group to amine derivatives.

Substitution: Nucleophilic substitution reactions at the amino or sulfonamide groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted pyrimidine derivatives, which can be further utilized in various synthetic applications .

Applications De Recherche Scientifique

2-Aminopyrimidine-5-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Comparaison Avec Des Composés Similaires

2-Aminopyrimidine: Lacks the sulfonamide group but shares the pyrimidine core structure.

2-Chloro-4-aminopyrimidine: Contains a chlorine atom at the 4-position instead of a sulfonamide group.

2-Amino-4,6-dichloropyrimidine: Features chlorine atoms at both the 4 and 6 positions.

Uniqueness: 2-Aminopyrimidine-5-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyrimidine ring. This dual functionality enhances its reactivity and potential for forming diverse derivatives with significant biological activities .

Activité Biologique

2-Aminopyrimidine-5-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C₄H₆N₄O₂S) is a derivative of 2-aminopyrimidine, characterized by the presence of both an amino group and a sulfonamide group. This unique structure enhances its reactivity and biological potential.

The primary mechanisms through which this compound exerts its biological effects include:

- Antitrypanosomal Activity : It has been shown to exhibit significant activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. The compound's mechanism involves upregulation of p53 expression, leading to apoptosis in infected cells.

- Antiplasmodial Activity : The compound also demonstrates efficacy against Plasmodium falciparum, the parasite responsible for malaria. Similar to its antitrypanosomal activity, it induces cell cycle arrest and apoptosis in affected cells.

- Enzyme Inhibition : It interacts with various enzymes and proteins, influencing biochemical pathways critical for cellular function. This includes potential inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Target Organisms/Processes | Mechanism |

|---|---|---|

| Antitrypanosomal | Trypanosoma brucei | Induction of apoptosis via p53 pathway |

| Antiplasmodial | Plasmodium falciparum | Cell cycle arrest and apoptosis |

| Antimicrobial | Various bacteria (e.g., Staphylococcus aureus) | Inhibition of bacterial growth |

| Antioxidant | Free radicals (DPPH assay) | Radical scavenging activity |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : A study evaluated the compound's antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated moderate antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging above 100 μM compared to standard antibiotics like ciprofloxacin .

- Antioxidant Activity : The antioxidant potential was assessed using DPPH radical scavenging assays. The compound exhibited moderate radical scavenging activity, with IC50 values indicating its ability to neutralize free radicals effectively .

- In Vivo Studies : Animal models have shown that varying dosages of this compound can lead to different biological responses, emphasizing the importance of dosage in therapeutic applications.

Biochemical Pathways

The compound participates in various metabolic pathways, influencing cellular metabolism and function. It interacts with key enzymes and cofactors, potentially altering metabolic fluxes within cells.

Transport and Distribution

The distribution of this compound within biological systems is facilitated by specific transporters that enhance its bioavailability and therapeutic efficacy. Understanding its pharmacokinetics is crucial for optimizing its use in clinical settings.

Propriétés

IUPAC Name |

2-aminopyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRARHQVEYBKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697706 | |

| Record name | 2-Aminopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99171-23-0 | |

| Record name | 2-Aminopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-PYRIMIDINESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.